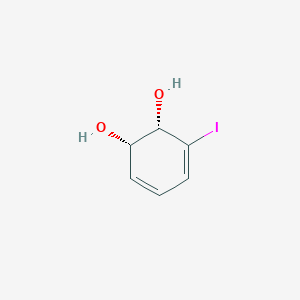

(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene

Descripción

(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene (CAS: 138769-92-3) is a chiral dihydroxy-dihydroiodobenzene derivative with a molecular formula of C₆H₇IO₂ and a molecular weight of 238.02 g/mol . It is synthesized via enzymatic biotransformation using E. coli JM109(pDTG601), starting from iodobenzene (CAS: 591-50-4) under controlled pH and glucose-feeding conditions .

Propiedades

IUPAC Name |

(1S,2S)-3-iodocyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCYZXIWKRRLCW-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@@H](C(=C1)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Overview

The enzymatic synthesis of (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene leverages a biocatalytic approach to introduce hydroxyl groups at the 2- and 3-positions of iodobenzene with strict stereochemical control. The reaction employs D-glucose as a co-substrate and a microbial enzyme system, likely derived from Pseudomonas or Escherichia coli strains, which catalyzes the cis-dihydroxylation of aromatic compounds.

Key Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Substrate | Iodobenzene |

| Enzyme Source | Microbial (unspecified strain) |

| Cofactor | D-glucose |

| Buffer System | Aqueous phosphate (pH 7.0) |

| Temperature | Not explicitly reported |

| Yield | 90 g |

The reaction proceeds in a single step, avoiding the need for protective groups or multi-stage purification, which is critical for scalability.

Mechanistic Insights

The enzymatic dihydroxylation mechanism involves a dioxygenase enzyme that coordinates molecular oxygen to the aromatic ring of iodobenzene. The enzyme’s active site positions the substrate such that cis-dihydroxylation occurs exclusively at the 2- and 3-positions. The iodine substituent’s electron-withdrawing nature enhances the ring’s electrophilicity, facilitating enzymatic attack.

D-glucose serves as a reducing agent, regenerating the enzyme’s NADH cofactor, which is essential for sustaining catalytic activity. The phosphate buffer maintains a neutral pH, optimizing enzyme stability and reaction efficiency.

Optimization of Synthesis Conditions

pH and Buffer Selection

The choice of phosphate buffer at pH 7.0 is critical for maintaining enzyme activity. Deviations from neutral pH reduce catalytic efficiency due to enzyme denaturation or substrate protonation. The buffer’s ionic strength also stabilizes the enzyme-substrate complex, ensuring consistent reaction rates.

Substrate and Cofactor Ratios

A molar excess of D-glucose relative to iodobenzene (exact ratio unspecified) ensures complete cofactor regeneration, preventing enzyme inactivation. The use of whole-cell biocatalysts (e.g., engineered E. coli) may enhance cofactor recycling, though this detail is not explicitly outlined in the cited literature.

Yield and Scalability

The reported 90 g yield demonstrates the method’s preparative utility. Scaling this reaction requires careful control of aeration and mixing to maintain oxygen saturation, as dioxygenases depend on dissolved O₂ for catalysis. Industrial-scale implementations might employ fed-batch bioreactors to achieve higher throughput.

Comparative Analysis of Alternative Methods

While the enzymatic approach dominates the literature, hypothetical alternative routes could include:

Chemical Dihydroxylation

Chemical methods using oxidizing agents like osmium tetroxide or peracids face challenges in regioselectivity and iodine compatibility. For example, OsO₄-mediated dihydroxylation of iodobenzene would risk overoxidation or iodonium ion formation, reducing practicality.

Microbial Fermentation

Wild-type microbial strains (e.g., Pseudomonas putida) naturally oxidize aromatic compounds, but their application to iodobenzene is unreported. Genetic engineering could potentially tailor such strains for this substrate, though this remains speculative.

Industrial and Research Applications

The synthetic route’s scalability makes (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene valuable for:

-

Pharmaceutical intermediates : Chiral diols are precursors to bioactive molecules.

-

Ligands in asymmetric catalysis : The iodine atom’s steric bulk and electron effects enhance catalytic activity in cross-coupling reactions.

Análisis De Reacciones Químicas

Types of Reactions

(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a dihydroxybenzene derivative.

Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dihydroxybenzene derivatives, while substitution reactions can produce a variety of functionalized benzene compounds.

Aplicaciones Científicas De Investigación

(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparación Con Compuestos Similares

Functional and Reactivity Differences

Iodine vs. Nitrile Groups :

- The iodine substituent in (+)-cis-2(S),3(S)-2,3-dihydroiodobenzene enhances electrophilic aromatic substitution reactivity compared to benzonitrile (nitrile group), which is electron-withdrawing and stabilizes the ring via resonance .

- The dihydroxy groups in the target compound enable hydrogen bonding, increasing solubility in polar solvents relative to iodobenzene .

Stereochemical Specificity :

- The (S,S) configuration of the target compound contrasts with the (R,S) configuration in its benzonitrile analog (CAS: 138769-96-7), which influences enantioselectivity in catalytic applications .

Synthetic Yield and Scalability: Enzymatic synthesis of (+)-cis-2(S),3(S)-2,3-dihydroiodobenzene achieved 90 g of product in a single batch, demonstrating scalability superior to traditional chemical methods for organoiodides .

Research Findings and Industrial Relevance

- Enzymatic Efficiency : The use of E. coli JM109(pDTG601) for synthesis ensures high enantiomeric excess (>95%), critical for pharmaceutical-grade intermediates .

- Safety and Handling : Iodobenzene (precursor) requires stringent safety protocols due to toxicity, whereas the dihydroxy derivative is handled under milder conditions .

Actividad Biológica

(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene, also known by its CAS number 138769-92-3, is a compound of interest in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its enzymatic interactions, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₇IO₂

- Molecular Weight : 238.02 g/mol

- Structural Characteristics : The compound features two hydroxyl groups and an iodine atom, contributing to its reactivity and interaction with biological systems.

Enzymatic Activity

Research has highlighted the role of (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene in enzymatic processes, particularly in bioremediation pathways involving biphenyl degradation. The enzyme BphB , a dehydrogenase from Comamonas testosteroni, has been studied for its interaction with this compound:

- Enzyme Activity : BphB catalyzes the oxidation of cis-dihydroaromatic compounds. The presence of (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene has been shown to influence the enzyme's activity significantly.

- pH Dependence : Studies indicate that the K159A mutant variant of BphB exhibits increased activity at higher pH levels when interacting with this compound, suggesting that environmental conditions can modulate its efficacy .

Biological Applications

The compound's biological activity extends to potential therapeutic uses:

- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases.

- Antimicrobial Activity : There is emerging evidence that iodinated phenolic compounds can possess antimicrobial properties, making (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene a candidate for further investigation in antimicrobial research.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Table 1: Summary of Key Studies

Q & A

Q. Table 1: Analytical Techniques for Stereochemical Validation

| Method | Application | Sensitivity | Reference |

|---|---|---|---|

| Chiral HPLC | Enantiomeric excess quantification | High | |

| X-ray | Absolute configuration determination | Definitive | |

| H-NMR | Diastereomer differentiation | Moderate |

How does (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene participate in microbial metabolic pathways, and what experimental approaches are used to study its enzymatic conversion?

Level: Advanced

Methodological Answer:

In E. coli, analogous dihydroxy intermediates (e.g., 2,3-dihydroxy-2,3-dihydrobenzoate) are precursors for enterobactin biosynthesis. Key enzymatic steps include:

Isochorismatase : Hydrolyzes isochorismate to (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoate.

Dehydrogenase : Converts the dihydroxy intermediate to 2,3-dihydroxybenzoate using NAD .

Experimental Approaches:

Q. Table 2: Key Enzymes in the Pathway

| Enzyme | Function | Cofactor | Reference |

|---|---|---|---|

| Isochorismatase | Hydrolysis of isochorismate | None | |

| Dihydroxybenzoate DH | Dehydrogenation to aromatic product | NAD |

What challenges arise in resolving contradictory data regarding the stereochemical configuration of dihydroxy intermediates in aromatic compound biosynthesis?

Level: Advanced

Methodological Answer:

Contradictions often stem from:

- Ambiguous NMR Data : Overlapping signals or similar coupling constants for diastereomers.

- Crystallization Difficulties : Poor crystal quality preventing X-ray resolution.

Resolution Strategies:

- Comparative Analysis : Use synthetic standards (e.g., enantiopure references) to calibrate HPLC or NMR data .

- Computational Modeling : Predict NMR chemical shifts or optical rotations (e.g., DFT calculations) to corroborate experimental data .

- Enzyme Stereospecificity Assays : Test substrate specificity of pathway enzymes (e.g., dehydrogenases) to infer intermediate configuration .

How can researchers optimize the synthesis of (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene to improve yield while maintaining enantiomeric excess?

Level: Advanced

Methodological Answer:

Optimization Strategies:

- Catalytic Asymmetric Dihydroxylation : Use Sharpless or Jacobsen conditions with chiral ligands (e.g., (DHQD)PHAL) to enhance stereoselectivity .

- Biocatalytic Routes : Engineer microbial systems (e.g., E. coli mutants) to overexpress stereospecific enzymes like isochorismatase .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) may stabilize transition states and reduce racemization.

Q. Table 3: Synthetic Route Comparison

| Method | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Chemical Catalysis | 60–75 | 85–90 | |

| Biocatalysis | 40–50 | >99 |

What spectroscopic and computational tools are critical for characterizing the electronic and steric effects of the iodine substituent in (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene?

Level: Basic

Methodological Answer:

- UV-Vis Spectroscopy : Detects conjugation effects between the iodine substituent and aromatic ring.

- DFT Calculations : Predict bond lengths, partial charges, and steric hindrance around the iodine atom.

- XPS (X-ray Photoelectron Spectroscopy) : Measures iodine’s electron-binding energy to assess electronic environment .

How do structural analogs of (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene inform its reactivity in oxidative coupling reactions?

Level: Advanced

Methodological Answer:

Analog studies (e.g., dihydroxybenzoates) reveal that:

- Electron-Withdrawing Groups (e.g., -I): Increase oxidative stability but reduce nucleophilicity.

- Steric Effects : Bulky substituents hinder coupling at the 2,3-positions.

Experimental Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.